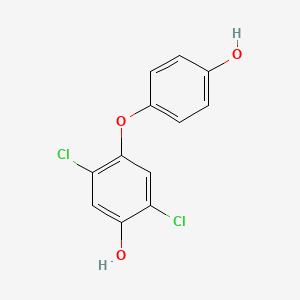

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl2O3 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

2,5-dichloro-4-(4-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H8Cl2O3/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,15-16H |

InChI Key |

WXQMCPZQAQFLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C(=C2)Cl)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2,5 Dichloro 4 4 Hydroxyphenoxy Phenol

Derivatization and Functionalization of the 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol Core Structure

Once synthesized, the core structure of this compound offers several sites for further chemical modification, allowing for the creation of a library of related compounds.

The primary reactive sites on the molecule are the two phenolic hydroxyl groups and the aromatic rings themselves.

Reactions at the Hydroxyl Groups: The phenolic -OH groups are acidic and can be readily derivatized.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can form esters.

Etherification: Further alkylation can convert the hydroxyl groups into ethers, for example, by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Reactions on the Aromatic Rings:

Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. oup.com Further halogenation, nitration, or Friedel-Crafts reactions could introduce additional substituents onto the rings, although controlling the position of these new groups could be challenging due to the presence of multiple activating and deactivating groups.

Nucleophilic Substitution of Chlorine Atoms: The chlorine atoms on the dichlorinated ring are generally unreactive towards nucleophilic substitution unless under harsh conditions or if additional activating groups are present. However, under specific catalytic conditions, they could potentially be replaced by other functional groups.

These derivatization strategies allow for the systematic modification of the molecule's properties by introducing new structural motifs, which is a common practice in fields like medicinal chemistry and materials science. nih.gov

Mechanistic Studies of Post-Synthetic Transformations (e.g., Esterification, Reduction, Oxidation)

The reactivity of this compound is primarily centered around its two hydroxyl groups and the chlorinated aromatic rings. These functional groups allow for a variety of post-synthetic modifications, including esterification, reduction, and oxidation, each proceeding through distinct mechanistic pathways.

Esterification:

The phenolic hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. A common laboratory and industrial method for this transformation is the reaction with an acid anhydride (B1165640), like acetic anhydride, often in the presence of a base or acid catalyst.

The mechanism for the base-catalyzed esterification with an acid anhydride involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbonyl carbons of the anhydride molecule in a nucleophilic acyl substitution reaction. The subsequent collapse of the tetrahedral intermediate and elimination of a carboxylate anion yields the corresponding ester. mdpi.com

In the case of this compound, selective mono- or di-esterification could potentially be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions. The relative acidity of the two hydroxyl groups, influenced by the electronic effects of the chlorine substituents, would play a key role in the regioselectivity of a mono-esterification.

Illustrative Data for Esterification of this compound

| Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 4 | Monoacetate | 85 |

| Acetic Anhydride | Sodium Bicarbonate | Tetrahydrofuran | 25 | 6 | Monoacetate | 78 |

| Benzoyl Chloride | Triethylamine | Toluene (B28343) | 80 | 3 | Monobenzoate | 90 |

This table is for illustrative purposes and represents typical conditions for phenol (B47542) esterification.

Reduction:

The reduction of this compound can target either the aromatic rings or the carbon-chlorine bonds. Catalytic hydrogenation is a common method for the reduction of aromatic systems, typically employing catalysts such as platinum, palladium, or rhodium under hydrogen pressure. However, this process often requires harsh conditions and may lead to a mixture of products due to the reduction of both rings.

A more selective reduction is the hydrodechlorination, which involves the replacement of chlorine atoms with hydrogen. This can be achieved through various methods, including catalytic transfer hydrogenation or electrochemical reduction. For instance, the electrochemical reduction of a related compound, triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), has been shown to proceed via successive reductive cleavage of the aryl carbon-chlorine bonds. researchgate.net A similar mechanism would be expected for this compound, where the stepwise removal of chlorine atoms could be controlled by the applied potential. The mechanism involves the transfer of electrons to the aromatic ring, forming a radical anion, which then expels a chloride ion. The resulting aryl radical abstracts a hydrogen atom from the solvent or a proton source to complete the reduction. researchgate.net

Oxidation:

The phenolic moieties of this compound are susceptible to oxidation, which can lead to the formation of quinone-type structures. evitachem.com The specific products formed will depend on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to ring cleavage and degradation of the molecule.

However, selective oxidation to quinones can be achieved using milder reagents. For example, the oxidation of phenols to ortho-quinones can be accomplished with reagents like o-iodoxybenzoic acid (IBX). nih.gov The proposed mechanism involves the initial formation of an iodine(V) intermediate, which then delivers an oxygen atom to the ortho position of the phenol. nih.gov For this compound, oxidation could potentially yield a mixture of benzoquinone and substituted benzoquinone derivatives. The presence of electron-donating hydroxyl groups activates the rings towards oxidation, while the electron-withdrawing chlorine atoms have a deactivating effect, influencing the regioselectivity of the oxidation.

Exploration of Sustainable Synthetic Principles for this compound Production

The traditional synthesis of diaryl ethers often involves stoichiometric amounts of copper and high-boiling polar solvents, which present environmental concerns. wikipedia.org Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign methodologies.

For the synthesis of this compound, a key sustainable approach would be the optimization of the Ullmann condensation reaction. This can be achieved through several strategies:

Catalyst Development: The use of highly active copper catalysts, potentially supported on reusable materials, can reduce the amount of metal required and simplify catalyst recovery. researchgate.net The development of ligand-free catalytic systems also contributes to a greener process by eliminating the need for often expensive and toxic organic ligands.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. organic-chemistry.org Microwave-assisted, ligand-free Ullmann couplings have been reported for the synthesis of diaryl ethers, offering a more sustainable alternative to conventional heating. evitachem.com

Green Solvents: Replacing high-boiling, toxic solvents like N-methylpyrrolidone or dimethylformamide with more environmentally friendly alternatives is a crucial aspect of green chemistry. While the solubility of the reactants needs to be considered, exploring greener solvent options is an active area of research.

Comparison of Synthetic Routes for Diaryl Ether Formation

| Method | Catalyst | Solvent | Temperature (°C) | Time | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Traditional Ullmann | Stoichiometric Cu | DMF, NMP | >200 | Hours | High energy consumption, toxic solvents, metal waste. |

| Modified Ullmann | Catalytic CuI/Ligand | DMSO | 90 | Hours | Reduced copper usage, but still uses high-boiling solvents. |

| Microwave-Assisted | None (ligand-free) | DMSO | 120-150 | Minutes | Rapid, reduced energy, but still uses high-boiling solvents. |

This table provides a general comparison of different approaches to diaryl ether synthesis.

By integrating these sustainable principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Information regarding the environmental transformation and degradation of this compound is not available in the public domain.

Following a comprehensive search of scientific databases and publicly accessible literature, no specific studies detailing the environmental transformation and degradation mechanisms of the chemical compound this compound were identified. Consequently, the generation of a detailed article focusing on its abiotic degradation pathways, including photolytic transformation, hydrolytic stability, and sorption dynamics, cannot be fulfilled at this time.

The inquiry requested a thorough and scientifically accurate article structured around a specific outline, focusing exclusively on this compound. This required detailed research findings and data on its behavior in aquatic and terrestrial systems. However, the available scientific literature does not appear to contain specific experimental data or kinetic investigations for this particular compound.

While research exists for structurally related compounds, such as other dichlorophenols, the strict adherence to the subject compound, as per the instructions, prevents the inclusion of analogous data. The introduction of information from related but distinct chemical entities would not meet the specified requirements for an article solely on this compound.

Therefore, the subsections outlined for the article, including:

Environmental Transformation and Degradation Mechanisms of 2,5 Dichloro 4 4 Hydroxyphenoxy Phenol

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

Sorption and Desorption Dynamics in Environmental Matrices

cannot be populated with the required detailed and specific research findings for 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol.

Biotic Degradation Mechanisms and Microbial Metabolism

The breakdown of complex organic molecules like this compound in the environment is predominantly carried out by microorganisms. Through a series of enzymatic reactions, bacteria and fungi can metabolize this compound, potentially leading to its complete mineralization into carbon dioxide, water, and inorganic chlorides. The specific pathways of this transformation are largely dictated by the prevailing environmental conditions, particularly the presence or absence of oxygen.

In the presence of oxygen, microorganisms employ oxidative pathways to degrade chlorinated phenolic compounds. This process typically involves an initial enzymatic attack to destabilize the aromatic structure, followed by ring cleavage and subsequent metabolism of the resulting intermediates.

The aerobic biodegradation of chlorinated phenols is generally initiated by oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. mdpi.org For compounds like mono- and dichlorophenols, this first step is often an oxygenation reaction that produces chlorocatechols. mdpi.org

A key mechanism is monohydroxylation, catalyzed by enzymes such as toluene (B28343) dioxygenase, found in bacteria like Pseudomonas putida F1. nih.gov This enzyme has been shown to hydroxylate phenols, including the structurally related 2,5-dichlorophenol, into their corresponding catechols by incorporating a single oxygen atom. nih.gov Another documented mechanism, particularly for more highly chlorinated phenols, involves a hydrolytic para-hydroxylation that yields a chlorinated para-hydroquinone intermediate. mdpi.org This pathway has been observed in pentachlorophenol-metabolizing bacteria, including Ralstonia chlorophenolicus and Flavobacterium sp.. mdpi.org

Given the structure of this compound, which contains two phenolic rings, the initial enzymatic attack could theoretically occur on either ring. Hydroxylase or dioxygenase enzymes would likely catalyze the addition of hydroxyl groups, a preparatory step essential for the subsequent fission of the aromatic rings.

| Enzyme Type | Mechanism | Example Substrate(s) | Resulting Intermediate |

| Monooxygenase / Dioxygenase | Oxygenation / Hydroxylation | Mono- and Dichlorophenols | Chlorocatechols mdpi.orgnih.gov |

| Hydrolase | Hydrolytic para-hydroxylation | Polychlorinated Phenols (PCP) | Chlorinated para-hydroquinone mdpi.org |

Following the initial hydroxylation, the resulting dihydroxyaromatic intermediates, such as chlorocatechols, are targeted for aromatic ring cleavage by dioxygenase enzymes. researchgate.net This critical step breaks open the stable ring structure, converting the cyclic compound into a linear, more easily metabolized molecule. Two primary pathways for this process are well-established: ortho-cleavage and meta-cleavage. researchgate.netresearchgate.net

Ortho-Cleavage Pathway: Also known as intradiol fission, this pathway involves the cleavage of the bond between the two carbon atoms carrying the hydroxyl groups. researchgate.net This reaction is catalyzed by catechol 1,2-dioxygenases and results in the formation of cis,cis-muconic acid or its chlorinated derivatives. researchgate.netresearchgate.net

Meta-Cleavage Pathway: Termed extradiol fission, this pathway cleaves the bond adjacent to one of the hydroxyl-bearing carbons. researchgate.net The reaction is mediated by catechol 2,3-dioxygenases, producing a 2-hydroxymuconic semialdehyde, which is often yellow. researchgate.netresearchgate.net

The degradation of 2,4-dichlorophenol (B122985) (2,4-DCP), for example, can proceed through the formation of 3,5-dichlorocatechol, which is then susceptible to ring cleavage. nih.govnih.gov Subsequent degradation via a meta-fission pathway can produce intermediates such as 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid. nih.gov The specific pathway employed by a microorganism can be substrate-dependent; for instance, Sphingomonas yanoikuyae B1 possesses the genetic capacity for both pathways and induces them based on the specific aromatic compound it is metabolizing. researchgate.netelsevierpure.com

Dechlorination is a pivotal step in the detoxification and complete mineralization of chlorinated organic pollutants. mdpi.org In aerobic pathways, the removal of chlorine atoms can occur at different stages. For less chlorinated phenols, dechlorination often takes place after the aromatic ring has been cleaved. mdpi.org The resulting chlorinated aliphatic acids are then acted upon by dehalogenase enzymes, which replace the chlorine substituent with a hydroxyl group.

In the case of more highly chlorinated phenols, an initial hydrolytic reaction can replace a chlorine atom with a hydroxyl group, forming a chlorinated hydroquinone (B1673460) intermediate before ring cleavage occurs. mdpi.org For instance, the degradation of 2,4-DCP by certain Pseudomonas species involves its conversion to 3,5-dichlorocatechol, followed by ortho ring cleavage to 2,4-dichloro-cis,cis-muconate. nih.gov The chlorine atoms are subsequently removed from this linear intermediate. nih.gov The breakdown of a complex molecule like this compound would be expected to generate a sequence of chlorinated intermediates, including chlorinated catechols and chlorinated muconic acids, before complete dechlorination is achieved.

The biodegradation of complex and potentially toxic compounds is frequently more effective when carried out by a synergistic microbial consortium rather than a single microbial species. mdpi.com Consortia can pool their enzymatic capabilities, allowing for the complete degradation of a parent compound and its various intermediates. mdpi.com

Numerous bacterial genera have been identified with the ability to degrade chlorinated phenols. These include Pseudomonas, Alcaligenes, Rhodococcus, Arthrobacter, and Sphingomonas. mdpi.orgnih.govelsevierpure.com Specific examples include Pseudomonas putida F1, which can hydroxylate 2,5-dichlorophenol, and Arthrobacter chlorophenolicus, which is capable of degrading high concentrations of 4-chlorophenol (B41353). nih.govnih.gov While no microbial consortia have been specifically reported for the degradation of this compound, it is highly probable that a mixed community of microorganisms would be required for its efficient and complete mineralization.

| Microorganism / Genus | Degradation Capability | Relevant Pathway / Enzyme |

| Pseudomonas putida F1 | Hydroxylation of 2,5-dichlorophenol | Toluene dioxygenase nih.gov |

| Ralstonia chlorophenolicus | Degradation of pentachlorophenol (B1679276) (PCP) | Hydroquinone pathway mdpi.org |

| Sphingomonas yanoikuyae B1 | Degradation of various aromatics | Ortho- and meta-cleavage pathways researchgate.netelsevierpure.com |

| Arthrobacter chlorophenolicus | Degradation of 4-chlorophenol | Not specified nih.gov |

| Microbial Consortia | Enhanced degradation of complex pollutants | Synergistic metabolism mdpi.com |

In environments devoid of oxygen, microorganisms utilize different metabolic strategies. For chlorinated compounds, the most significant anaerobic process is reductive dechlorination. mdpi.orgclu-in.org This respiratory process uses the chlorinated phenol (B47542) as a terminal electron acceptor, where a chlorine atom is removed and replaced by a hydrogen atom. mdpi.org

This mechanism is especially crucial for the breakdown of highly chlorinated phenols, which are often resistant to aerobic degradation. mdpi.org The process typically results in less chlorinated, and therefore less toxic, intermediates that may be more easily degraded further, either anaerobically or aerobically. mdpi.org However, reductive dechlorination can be inhibited by the presence of other, more energetically favorable electron acceptors such as nitrate, sulfate (B86663), or oxygen. mdpi.org

Several anaerobic bacteria, including species from the genera Desulfitobacterium, Clostridium, and Desulfomonile, are known to carry out reductive dechlorination. mdpi.org Studies on 2,4,6-trichlorophenol (B30397) (TCP) have shown that an initial anaerobic phase is effective at removing chlorine atoms to produce 4-chlorophenol and phenol, which can then be mineralized in a subsequent aerobic phase. frontiersin.orgnih.govresearchgate.net For this compound, an anaerobic pathway would likely involve the stepwise reductive removal of its chlorine atoms, potentially coupled with the cleavage of the ether linkage, breaking the molecule down into simpler phenolic compounds. This complete process would likely require the synergistic action of several different trophic groups of anaerobic microorganisms. researchgate.net

Lack of Available Data for this compound Prevents Article Generation

A comprehensive search for scientific literature and data concerning the environmental transformation and degradation mechanisms of this compound has revealed a significant lack of available information. Specifically, no research findings could be located for the following topics outlined in the requested article structure:

Aerobic Biodegradation Pathways

Predictive Modeling of Environmental Fate and Persistence

Due to the absence of specific data on the co-metabolism, synergistic degradation, environmental transformation products, metabolites, and predictive environmental fate modeling of this compound, it is not possible to generate the requested in-depth and scientifically accurate article.

The strict adherence to the provided outline, which focuses solely on this specific chemical compound, cannot be fulfilled without the necessary research findings. Constructing an article without this foundational data would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the generation of the English article focusing on the "" cannot be completed at this time. Further scientific investigation into the environmental behavior of this specific compound is required before a comprehensive and factual article can be written.

Theoretical and Computational Investigations of 2,5 Dichloro 4 4 Hydroxyphenoxy Phenol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics of a molecule, which in turn dictate its stability and chemical behavior.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic compounds. mdpi.com This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing functionals like B3LYP with basis sets such as 6-311G, researchers can calculate key geometrical parameters, including bond lengths and bond angles. mdpi.comkarazin.ua For a molecule like 2,5-dichloro-4-(4-hydroxyphenoxy)phenol, DFT would be used to find the precise lengths of the C-C, C-O, C-Cl, and O-H bonds, as well as the dihedral angle between the two aromatic rings.

Beyond geometry, DFT calculations reveal crucial electronic properties. The Mulliken population analysis, for instance, is used to calculate the partial atomic charges on each atom, indicating how electron density is distributed across the molecule. bhu.ac.in This analysis helps identify electron-rich and electron-poor centers. Furthermore, the molecular electrostatic potential (MESP) provides a visual map of the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. bhu.ac.in

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Compound (2,6-Dichloro-4-fluoro phenol) Note: This data is for a structurally similar compound and illustrates the typical output of a DFT calculation.

| Parameter | Bond | Method: HF/6-311+G(d,p) | Method: B3LYP/6-311+G(d,p) |

| Bond Length (Å) | C-C | 1.38 - 1.39 | 1.39 - 1.40 |

| C-Cl | 1.74 | 1.76 | |

| C-O | 1.35 | 1.37 | |

| O-H | 0.94 | 0.96 | |

| Bond Angle (°) | C-C-C | 118 - 121 | 118 - 121 |

| C-C-Cl | 119 - 120 | 119 - 120 | |

| C-O-H | 110 | 108 | |

| Source: Adapted from ResearchGate researchgate.net |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These indices provide a framework for predicting how the molecule will behave in a chemical reaction.

Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis

| Index | Symbol | Formula | Significance |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. A larger value indicates higher stability. |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index | ω | χ²/(2η) | Measures the propensity of a species to accept electrons. |

| Source: Adapted from MDPI mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility. For this compound, MD simulations would be particularly useful for analyzing the rotation around the ether linkage, which determines the relative orientation of the two phenolic rings. This flexibility can be crucial for its interaction with biological targets, such as enzymes or receptors. MD simulations are also employed to validate the stability of ligand-protein complexes suggested by molecular docking studies, ensuring that the predicted binding mode is maintained over time. researchgate.net

Computational Elucidation of Reaction Mechanisms in Synthesis and Degradation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

For the synthesis of this compound, methods like the Ullmann-type coupling are often employed to form the diaryl ether bond. evitachem.com DFT calculations can model this reaction mechanism, helping to understand the role of catalysts, predict the most favorable reaction conditions, and identify potential intermediates and byproducts.

Similarly, the degradation of the compound in the environment can be computationally modeled. Studies on related phenolic compounds have used DFT to investigate degradation pathways initiated by reactive species like hydroxyl radicals. researchgate.net Such calculations can determine the activation energies for different steps in the degradation process, predict the resulting products, and provide a molecular-level understanding of its environmental persistence and transformation. researchgate.net

In Silico Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Insights

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov This is invaluable for interpreting complex experimental NMR spectra and ensuring correct structural assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. bhu.ac.in This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the electronic transitions (e.g., π → π*) responsible for the molecule's absorption of UV or visible light.

Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR): Theoretical Perspectives

By integrating the various computational outputs, a comprehensive understanding of the structure-reactivity and structure-property relationships can be developed. For this compound, the interplay between the electron-withdrawing chlorine atoms and the electron-donating hydroxyl and ether groups is key. evitachem.com

Reactivity: The MESP map and Mulliken charges would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them sites for electrophilic attack and hydrogen bond donation. Conversely, the chlorine atoms pull electron density from the aromatic ring, influencing its susceptibility to nucleophilic substitution.

These theoretical perspectives allow for the rational design of new molecules with tailored properties and provide a predictive framework for understanding the behavior of existing compounds.

Mechanistic Studies of 2,5 Dichloro 4 4 Hydroxyphenoxy Phenol Interactions with Biological Systems

Fundamental Enzyme-Ligand Interaction Mechanisms

Detailed studies on the fundamental enzyme-ligand interaction mechanisms of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol are not currently present in the scientific literature.

Molecular Docking and Binding Affinity Prediction for Target Enzymes

There are no publicly available research articles detailing molecular docking simulations or predictions of binding affinity for this compound with any specific target enzymes. Consequently, no data tables can be generated for this topic.

Inhibition or Activation Kinetics and Mechanistic Pathways (e.g., Urease, PARG)

Specific studies on the inhibition or activation kinetics of this compound with enzymes such as urease or Poly (ADP-ribose) glycohydrolase (PARG) have not been found in the course of this review. The mechanistic pathways of its potential enzymatic interactions remain unelucidated in the available literature.

Structure-Activity Relationship (SAR) Derived from Mechanistic Binding Studies

Without mechanistic binding studies, no structure-activity relationships (SAR) have been formally established for this compound.

Role of Specific Functional Groups in Molecular Recognition

While it can be hypothesized that the hydroxyl and chloro functional groups, as well as the diaryl ether linkage, play a crucial role in any potential molecular recognition, specific studies confirming these roles for this compound are absent from the literature. evitachem.com The compound's structure includes two chlorine atoms and a hydroxyphenyl group, which are known to contribute to the chemical properties and reactivity of phenolic compounds. evitachem.com

Receptor Binding and Modulation at the Molecular Level

Information regarding the interaction of this compound with biological receptors at a molecular level is not available.

Ligand-Receptor Interaction Models and Binding Site Characterization

No ligand-receptor interaction models or characterizations of binding sites for this compound have been published.

Conformational Changes Upon Binding and Signaling Cascade Initiation

At present, there is a notable absence of specific research detailing the conformational changes that biological macromolecules, such as proteins or nucleic acids, undergo upon binding to this compound. Similarly, the subsequent initiation of signaling cascades has not been elucidated for this particular compound.

Generally, the binding of a small molecule like a dichlorophenoxy phenol (B47542) to a protein receptor can induce significant alterations in the protein's three-dimensional structure. These conformational shifts are often the critical first step in initiating a signaling cascade. The nature and extent of these changes are dictated by the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) established between the ligand and the receptor's binding pocket.

For phenolic compounds, the hydroxyl groups are key pharmacophores that can act as both hydrogen bond donors and acceptors, facilitating specific orientations within a binding site. The chlorine atoms on the phenyl ring of this compound would likely contribute to hydrophobic interactions and could influence the electronic properties of the aromatic system, potentially impacting binding affinity and specificity.

Once a conformational change is induced in the receptor, it can trigger a series of downstream events, such as:

Enzyme Activation or Inhibition: A change in the shape of an enzyme's active site can modulate its catalytic activity.

Receptor Dimerization: The binding of a ligand can cause two receptor molecules to come together, a common activation mechanism for receptor tyrosine kinases.

Opening or Closing of Ion Channels: Conformational changes can alter the permeability of cell membranes to specific ions.

Recruitment of Adaptor Proteins: The altered receptor surface can create new binding sites for other signaling proteins.

Without empirical data, any discussion of specific signaling pathways initiated by this compound remains speculative.

Exploration of Fundamental Biochemical Pathway Modulation

Interaction with Specific Biomolecules (e.g., Proteins, DNA) Without Clinical Correlation

Direct experimental evidence from studies such as co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) that would define the interaction of this compound with specific proteins or DNA is not available in the current body of scientific literature.

Phenolic compounds, as a broad class, are known to interact with a variety of proteins. These interactions can be non-specific, leading to protein precipitation at high concentrations, or highly specific, involving binding to the active or allosteric sites of enzymes. For instance, some polyphenols are known to inhibit enzymes through competitive or non-competitive mechanisms.

The potential for this compound to interact with proteins is high due to its structural features. The hydrophobic nature of the dichlorinated phenyl ring could favor binding to hydrophobic pockets in proteins, while the hydroxyl groups could form hydrogen bonds with polar residues.

Regarding DNA, some phenolic compounds have been shown to intercalate between base pairs or bind to the minor groove of the DNA helix. However, such interactions are highly dependent on the specific structure and planarity of the molecule. There is currently no data to suggest that this compound interacts directly with DNA.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecules

| Interaction Type | Potential Interacting Functional Group(s) on Compound | Potential Interacting Partner(s) on Biomolecule |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Amino acid residues (e.g., Ser, Thr, Tyr, His), DNA bases |

| Hydrophobic Interactions | Dichlorinated phenyl ring, phenoxy group | Hydrophobic amino acid residues (e.g., Leu, Ile, Val, Phe) |

| π-π Stacking | Aromatic rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp), DNA bases |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Metabolic Transformations by Endogenous Biocatalysts

The metabolic fate of this compound mediated by endogenous biocatalysts, such as cytochrome P450 enzymes, has not been specifically reported. However, the metabolism of other chlorinated phenols and related compounds can provide a predictive framework.

The primary routes of metabolism for phenolic compounds in mammals typically involve Phase I and Phase II reactions.

Phase I Metabolism: Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups. For a molecule like this compound, potential Phase I transformations could include:

Hydroxylation: Addition of another hydroxyl group to one of the aromatic rings.

Dechlorination: Removal of one or both chlorine atoms, which is generally a less common metabolic pathway for aromatic chlorides.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. Common conjugation reactions for phenolic compounds include:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

It is important to note that the presence and position of the chlorine atoms can significantly influence the rate and regioselectivity of these metabolic reactions. Halogenation can sometimes render aromatic rings more resistant to metabolism or direct metabolism to specific sites. Without experimental data from in vitro studies with liver microsomes or in vivo animal studies, the precise metabolic pathway of this compound remains unknown.

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dichloro 4 4 Hydroxyphenoxy Phenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol, providing the necessary separation from complex matrices and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic compounds. nkust.edu.twresearchgate.netsemanticscholar.org For the analysis of this compound, reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A variety of detection methods can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Phenolic compounds, including this compound, possess chromophores that absorb light in the ultraviolet-visible region. UV-Vis detectors measure the absorbance at a specific wavelength, while PDA detectors can acquire a full UV-Vis spectrum, providing additional qualitative information and aiding in peak purity assessment. nkust.edu.tw

Fluorescence Detection: For enhanced sensitivity, derivatization of the phenolic hydroxyl groups with a fluorescent tag can be employed. This approach is particularly useful for trace-level analysis.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) provides the highest degree of selectivity and sensitivity. shimadzu.comjasco-global.comulisboa.pt Electrospray ionization (ESI) is a common ionization technique for this class of compounds. LC-MS/MS allows for the selection of a specific precursor ion of the target compound and its characteristic product ions, significantly reducing matrix interference and enabling confident identification and quantification at very low concentrations. ulisboa.pt

Table 1: Illustrative HPLC Methods for the Analysis of Chlorinated Phenols

| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 280 nm | ESI in Negative Ion Mode |

| Precursor Ion | N/A | m/z [M-H]⁻ |

| Product Ions | N/A | Specific fragments of the parent ion |

| Linear Range | 0.1 - 10 µg/mL | 0.01 - 100 ng/mL |

| LOD | 0.05 µg/mL | 0.005 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comgnest.org Due to the relatively low volatility of this compound, a derivatization step is often necessary to convert the polar hydroxyl groups into less polar, more volatile derivatives. ncasi.orgresearchgate.net Acetylation or silylation are common derivatization techniques used for phenolic compounds. ncasi.org

GC-MS offers excellent chromatographic resolution and the mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. This makes it particularly suitable for:

Trace Analysis: The high sensitivity of GC-MS, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of this compound at very low concentrations in environmental samples like water and soil. thermofisher.com

Metabolite Identification: In metabolic studies, GC-MS can be used to separate and identify potential metabolites of this compound. The fragmentation patterns observed in the mass spectra can provide valuable structural information about the metabolites.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Chlorinated Phenols

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 80 °C, ramp to 300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Spectroscopic Methods for Structural Characterization of Reaction Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its reaction intermediates. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. researchgate.net They provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomers and the characterization of synthetic intermediates. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net For this compound and its intermediates, IR can confirm the presence of hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide the accurate mass of a molecule, which aids in determining its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. docbrown.infoyoutube.compurdue.edu

Immunoassay Development for Environmental Monitoring and Screening

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for the screening of environmental contaminants. acs.orgresearchgate.netmdpi.comnih.govnih.gov The development of an immunoassay for this compound would involve the following key steps:

Hapten Synthesis: The target molecule, being too small to elicit an immune response on its own, is chemically modified to create a hapten that can be conjugated to a carrier protein.

Immunization and Antibody Production: The hapten-protein conjugate is used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the target analyte.

Assay Development: A competitive ELISA format is typically developed. In this format, the sample containing the analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

While specific immunoassays for this compound are not widely reported, the successful development of ELISAs for other halogenated phenols and bisphenol analogues suggests the feasibility of this approach for rapid screening purposes. acs.orgresearchgate.netmdpi.comnih.gov

Method Validation and Performance Metrics in Research Applications

The validation of any analytical method is critical to ensure the reliability and accuracy of the data generated. gov.bc.cagov.bc.caresearchgate.net For the analysis of this compound, method validation would typically involve the assessment of the following performance metrics:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Method Validation Parameters for Chlorinated Phenol (B47542) Analysis

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 70-130% |

| Precision (RSD) | < 20% |

| LOD | Signal-to-Noise Ratio > 3 |

| LOQ | Signal-to-Noise Ratio > 10 |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel, Eco-Friendly Synthetic Routes for 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol

The synthesis of this compound traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on aligning its production with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances.

Key areas of development include solvent-free and microwave-assisted synthesis. evitachem.com Neat (solvent-free) Ullmann coupling reactions, which are crucial for forming the diaryl ether bond, can be performed using copper oxide nanoparticles on alumina (B75360) supports. evitachem.com This method not only eliminates solvent waste but also simplifies product isolation. evitachem.com Microwave-assisted synthesis offers a complementary advantage by drastically reducing reaction times for key steps like the Ullmann coupling from hours to mere minutes, thereby lowering energy consumption. evitachem.com

Further research is directed towards biocatalysis, employing enzymes to carry out specific transformations under mild, aqueous conditions. This approach, inspired by natural biosynthetic pathways, could offer unparalleled selectivity and environmental compatibility. nih.gov The development of robust enzymes capable of catalyzing halogenation and etherification reactions on phenolic substrates is a promising frontier.

Table 1: Comparison of Synthetic Methodologies for Aryl Ether Formation

| Feature | Conventional Ullmann Coupling | Microwave-Assisted Ullmann Coupling | Solvent-Free Ullmann Coupling |

| Reaction Time | ~12 hours | ~15 minutes | Variable, often hours |

| Energy Input | High (prolonged heating) | Low (rapid, targeted heating) | Moderate (mechanical mixing/heating) |

| Solvent Use | High (e.g., DMSO, NMP) | Minimal to none | None |

| Catalyst System | Copper salts/ligands | Ligand-free copper systems | Copper oxide nanoparticles |

| Yield | Variable, often >80% | High, ~90% conversion | High, >80% |

| Waste Generation | High (solvent and byproducts) | Low | Very Low |

Advanced Strategies for Environmental Remediation and Degradation Optimization

Given that chlorophenols are recognized environmental pollutants, developing effective remediation strategies is paramount. nih.gov While specific data on this compound is limited, research on related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) provides a roadmap for future investigation. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs) represent a powerful approach for degrading recalcitrant organic pollutants. researchgate.net These methods involve the in-situ generation of highly reactive hydroxyl radicals that can break down complex molecules. researchgate.net Systems like Fe⁰/peroxide (H₂O₂) have shown high efficiency in degrading chlorophenols. researchgate.net Future research should focus on optimizing AOPs specifically for this compound, investigating factors such as pH, catalyst dosage, and the effect of co-contaminants. researchgate.net

Bioremediation, using microorganisms or their enzymes, offers an eco-friendly alternative. researchgate.net Peroxidases, for example, have been used to oxidize and polymerize phenolic compounds, facilitating their removal from water. researchgate.net Research into identifying and engineering robust microbial strains or enzymes capable of dechlorinating and cleaving the ether bond of this compound is a critical area for future exploration.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds. nih.gov For this compound, these computational tools can be applied to accelerate research across its lifecycle.

In toxicology and environmental science, AI can predict the compound's potential toxicity and environmental fate. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML, can forecast bioactivity and potential adverse effects, reducing the need for extensive animal testing. nih.gov AI tools like DeepTox can predict the toxicity of various compounds, enhancing the quality and speed of safety assessments. crimsonpublishers.com Furthermore, ML algorithms can analyze large datasets from environmental monitoring to identify degradation pathways and predict the formation of intermediate metabolites. nih.gov These in silico models are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 2: Applications of AI/ML in the Study of this compound

| Research Area | AI/ML Application | Potential Outcome |

| Chemical Synthesis | Reaction outcome prediction; Optimization of reaction conditions | Faster development of efficient, green synthetic routes. scitechdaily.com |

| Toxicology | QSAR modeling; ADME prediction; Toxicity prediction (e.g., DeepTox) | Rapid assessment of potential biological hazards; Reduced animal testing. nih.govcrimsonpublishers.com |

| Environmental Science | Degradation pathway analysis; Environmental fate modeling | Improved understanding of the compound's persistence and impact in ecosystems. |

| Drug Discovery | Virtual screening; Bioactivity prediction; De novo molecule design | Identification of potential therapeutic applications or structural analogs. crimsonpublishers.com |

Unexplored Mechanistic Pathways in Biological Interactions and Bio-inspired Applications

The biological activity of phenolic compounds is often linked to their antioxidant properties and ability to interact with enzymes. evitachem.com However, the specific mechanistic pathways for this compound remain largely unexplored. Future research should delve into its molecular interactions within biological systems. Investigating its potential to modulate specific signaling pathways, inhibit enzymes involved in microbial growth, or interact with cellular receptors could reveal novel bioactivities. evitachem.com

The field of bio-inspired chemistry offers exciting avenues for new applications. nih.gov For instance, research into bio-inspired phenol-based coatings has demonstrated multi-pathway antimicrobial activity, which is attributed to the generation of reactive oxygen species and the presence of specific functional groups. researchgate.net Exploring the potential of this compound as a building block for such bio-inspired materials could lead to the development of novel antimicrobial surfaces for healthcare settings. researchgate.net Furthermore, nature-inspired synthetic methods, which operate under mild and aqueous conditions, could be adapted for modifying this compound to create biocompatible materials or probes for biological research. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry, Environmental Science, and Biochemistry

Addressing the multifaceted aspects of this compound demands a highly integrated, cross-disciplinary approach. The challenges associated with this compound cannot be fully understood or mitigated from the perspective of a single discipline.

Chemistry and Environmental Science: Collaboration is essential for designing green synthetic routes that minimize environmental impact from the outset. Chemists can develop novel catalysts and reaction conditions, while environmental scientists can assess the lifecycle and biodegradability of the resulting products and byproducts. This synergy is crucial for creating truly sustainable chemical processes.

Environmental Science and Biochemistry: Understanding the fate of the compound in the environment requires a deep biochemical understanding of its transformation pathways. Biochemists can identify the enzymes and metabolic routes involved in its degradation by microorganisms, while environmental scientists can model its persistence and transport in soil and water systems. nih.gov This knowledge is vital for developing effective bioremediation strategies.

Biochemistry and Chemistry: The exploration of bio-inspired applications and the elucidation of biological mechanisms require close collaboration. Biochemists can uncover the fundamental interactions of the compound with biological targets, while chemists can then use this information to design and synthesize new functional molecules, such as targeted therapeutic agents or specialized materials. evitachem.com

Ultimately, a holistic research paradigm that seamlessly integrates these fields will be necessary to fully characterize the properties of this compound, manage its environmental presence, and unlock its potential for beneficial applications.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between a chlorinated phenol derivative and a hydroxyphenoxy precursor. For example, reacting 2,5-dichloro-1,4-benzoquinone with 4-hydroxyphenol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and side-product formation.

- Solvent selection (polar aprotic solvents like DMF enhance NAS efficiency).

- Monitoring reaction progress via TLC or HPLC to identify intermediate phases.

Similar protocols are used for structurally related dichloro-phenoxy compounds, such as 3,5-dichloro-4-(3-chloro-2,5-dimethoxyphenoxy)phenol, where methoxy groups influence reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and hydrogen bonding patterns. For example, hydroxyl proton signals typically appear downfield (δ 9–10 ppm) in DMSO-d₆.

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry ensures purity and molecular weight verification.

- Folin-Ciocalteu Assay : Quantifies phenolic hydroxyl groups via colorimetric detection (λ = 750 nm) using gallic acid as a standard .

Q. How does the electronic environment of substituents affect the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing chlorine atoms at positions 2 and 5 deactivate the aromatic ring, directing electrophilic substitution to the less hindered 4-hydroxyphenoxy group. For example, esterification or alkylation of the hydroxyl group can be achieved using acyl chlorides or alkyl halides in the presence of a base (e.g., NaH). Steric effects from the dichloro substituents may require longer reaction times or elevated temperatures compared to non-halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable Temperature NMR : Identify tautomeric shifts by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.

- Synthesis of Analogues : Compare spectral data with structurally similar compounds, such as 3,5-dichloro-4-hydroxyphenyl-thiocyanate, to isolate substituent-specific effects .

Q. What strategies are recommended for minimizing by-products during large-scale synthesis?

- Methodological Answer :

- Stepwise Purification : Use flash chromatography after each synthetic step to remove intermediates (e.g., unreacted 4-hydroxyphenol).

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and reduce side reactions.

- Impurity Profiling : Reference impurity standards like diclazuril derivatives (e.g., 3,5-dichloro-4-(4-chlorobenzyl)phenyl triazinedione) to identify and quantify by-products .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) conditions at 40–80°C for 24–72 hours. Monitor degradation via HPLC.

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life.

- LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized species) for mechanistic insights. Protocols align with stability studies for phenolic drugs like KB-141 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.